molecular formula C18H20ClNO3 B5767895 2-(4-chlorophenoxy)-N-(4-methoxybenzyl)-2-methylpropanamide

2-(4-chlorophenoxy)-N-(4-methoxybenzyl)-2-methylpropanamide

Cat. No. B5767895
M. Wt: 333.8 g/mol
InChI Key: PXGNPBDNUUSXIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(4-methoxybenzyl)-2-methylpropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as PM-43 or PM-44 and is known to exhibit anti-inflammatory and analgesic properties.

Mechanism of Action

The exact mechanism of action of PM-43 is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and prostaglandins, which are known to play a role in the development of inflammation and pain.
Biochemical and Physiological Effects:
PM-43 has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce the expression of pro-inflammatory cytokines and prostaglandins. Additionally, PM-43 has been found to have a good safety profile with no significant adverse effects reported in animal studies.

Advantages and Limitations for Lab Experiments

PM-43 has several advantages for use in lab experiments. It is relatively easy to synthesize and has a good safety profile. However, one of the limitations of PM-43 is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the use of PM-43 in scientific research. One area of interest is the development of PM-43 as a potential treatment for chronic pain and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of PM-43 and its potential therapeutic applications. Finally, the development of more soluble forms of PM-43 may make it a more useful tool for lab experiments.

Synthesis Methods

PM-43 is synthesized through a multi-step process that involves the reaction of 4-chlorophenol with 4-methoxybenzylamine to form 2-(4-chlorophenoxy)-N-(4-methoxybenzyl)acetamide. This compound is then reacted with 2-methylpropanoyl chloride to form PM-43.

Scientific Research Applications

PM-43 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory disorders.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(4-methoxyphenyl)methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-18(2,23-16-10-6-14(19)7-11-16)17(21)20-12-13-4-8-15(22-3)9-5-13/h4-11H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGNPBDNUUSXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=CC=C(C=C1)OC)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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